molecular formula C9H10BrN3 B1339622 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 459448-06-7

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1339622
M. Wt: 240.1 g/mol
InChI Key: CMRPBXDXBYWNPU-UHFFFAOYSA-N
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Description

The compound "6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine" is a derivative of the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. The presence of a bromine atom and an isopropyl group on the triazolopyridine core suggests potential for further chemical modifications and a role in forming various chemical complexes .

Synthesis Analysis

The synthesis of related triazolopyridines has been achieved through various methods. For instance, the oxidative cyclization using N-Chlorosuccinimide (NCS) has been employed to synthesize 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated analogue under mild conditions . This method could potentially be adapted for the synthesis of the isopropyl variant by introducing the isopropyl group at the appropriate step in the synthesis process.

Molecular Structure Analysis

The molecular structure of triazolopyridines has been characterized using techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. For example, the X-ray diffraction analysis of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine revealed its crystallization in the monoclinic space group with specific cell parameters . These techniques would be essential in confirming the structure of "6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine" once synthesized.

Chemical Reactions Analysis

Triazolopyridines undergo various nucleophilic substitution reactions, which can lead to a range of substituted derivatives . The presence of a bromine atom in the compound suggests that it could participate in similar reactions, allowing for the introduction of different substituents at the bromine site. Additionally, the isopropyl group could influence the reactivity and outcome of such reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine" are not detailed in the provided papers, related compounds exhibit high ionization potentials and good affinity, which could be indicative of the properties of the compound . The electrochemical behavior of these compounds has also been studied, suggesting potential applications in electronic materials or devices .

Scientific Research Applications

Synthesis and Characterization

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is synthesized using chlorinated agents under mild conditions. Its characterization includes techniques like NMR, FTIR, MS, and X-ray diffraction, providing insights into its molecular structure and properties (El-Kurdi et al., 2021).

Biological and Pharmacological Activities

Triazolopyridines, including 6-Bromo-3-isopropyl derivatives, exhibit significant biological activities, making them key motifs in bio-medicinal chemistry. They have shown effectiveness in antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicidal activities. Particularly, they are potent against a range of microorganisms and have implications in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

Antioxidant Properties

Recent studies indicate that derivatives of 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine exhibit antioxidant properties. This is significant for their potential in reducing oxidative stress in biological systems, which is crucial in various health conditions (Smolsky et al., 2022).

Chemical Rearrangements and Synthesis

The compound participates in various chemical reactions, such as oxidative cyclization and ringopening reactions. These chemical properties make it a valuable intermediate in the synthesis of diverse organic compounds, with potential applications in pharmaceuticals and agrochemicals (Jones et al., 1985).

Applications in Herbicide Development

Compounds derived from 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine have shown promising herbicidal activity. They are effective against a broad spectrum of vegetation at low application rates, making them potential candidates for the development of new herbicides (Moran, 2003).

properties

IUPAC Name

6-bromo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRPBXDXBYWNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470044
Record name 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

459448-06-7
Record name 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer and a thermometer, was charged with 6-bromo-3-isopropyl-[1,2,4]triazolo(4,3-a)pyridine hydrochloride (587.0 g, 2.12 moles), water (1.2 L) and dichloromethane (1.8 L). The biphasic mixture was cooled to 5 to 10° C. using an ice-water bath. Sodium hydroxide (1N aqueous solution) (2.15 L) was added over a period of 10 minutes. The mixture was stirred in the bath for 15 minutes. The organic layer was then isolated and the aqueous layer extracted with dichloromethane (600 mL). The combined organic extracts are washed with 1:1 brine-water (2 L) and dried (MgSO4). Most of dichloromethane was removed by rotary evaporation. Ethyl acetate (800 ml) was then added. After removing about 400 ml of solvents, hexane (3.2 L) was added. The slurry was stirred in an ice-water bath for 2 hours and then filtered. The cake was washed with 9:1 hexane-ethyl acetate (3×150 ml) and dried in a vacuum-oven (30-35° C.) for 18 hours. The title compound (471.6 g, yield 92.5%), was obtained as a tan sandy powder.
Quantity
587 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
2.15 L
Type
reactant
Reaction Step Two
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KF McClure, YA Abramov, ER Laird… - Journal of medicinal …, 2005 - ACS Publications
Mimics of the benzimidazolone nucleus found in inhibitors of p38 kinase are proposed, and their theoretical potential as bioisosteres is described. A set of calculated descriptors …
Number of citations: 91 pubs.acs.org
P Mohite, D Nahar, R Pawara, T Alqahtani… - Arabian Journal of …, 2023 - Elsevier
Background Famous synthetic pharmacophores like Filgotinib, Dapiprazole, and Trazodone have Triazolopyridine as their primary building element. It has become more well-known in …
Number of citations: 1 www.sciencedirect.com
JY Roberge, G Yu, A Mikkilineni, X Wu, Y Zhu… - Arkivoc, 2007 - arkat-usa.org
Triazolopyridines and triazolopyrimidines were synthesized using a modified Mitsunobu reaction starting from acylated 2-hydrazinopyridines and acylated-hydrazinopyrimidines under …
Number of citations: 13 www.arkat-usa.org

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